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molecular formula C9H10N2O2S B8570352 N-methyl-1H-indole-5-sulfonamide

N-methyl-1H-indole-5-sulfonamide

Cat. No. B8570352
M. Wt: 210.26 g/mol
InChI Key: DSXJPIYYUPFUFP-UHFFFAOYSA-N
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Patent
US05529999

Procedure details

N-methyl-indoline-5-sulfonamide (225 mg, 1.06 mmol), as prepared supra, was mixed with 10% palladium on carbon (84 mg) in methanol (8 ml) and these were refluxed for 23 hours. Additional 10% palladium on carbon (100 mg) and methanol (5 ml) were added, and refluxing continued for an additional 23 hours. The cooled reaction mixture was filtered through a Celite® pad, evaporated, and the crude solid redissolved in tetrahydrofuran and again filtered through a Celite® pad. Evaporation of the filtrate gave 211 mg (95%) of N-methyl-1H-indole-5-sulfonamide. This intermediate could also be produced from the reaction of N-methyl-indoline-5-sulfonamide and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing ethylene glycol monomethyl ether in 35% yield using known procedures. See, e.g. H. Breuer and H. H ohn, Chimie Therapeutique, 6:659 (1973 ).
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH2:10][CH2:9]2)(=[O:5])=[O:4]>[Pd].CO>[CH3:1][NH:2][S:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[CH:9]2)(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
CNS(=O)(=O)C=1C=C2CCNC2=CC1
Step Two
Name
Quantity
84 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
these were refluxed for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a Celite® pad
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude solid redissolved in tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
again filtered through a Celite® pad
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CNS(=O)(=O)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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